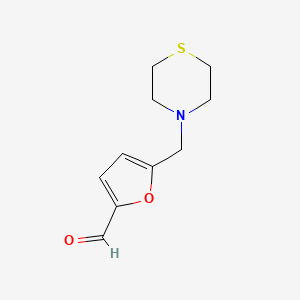

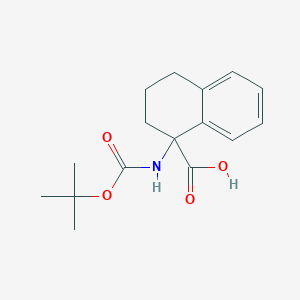

1-ethyl-1H-pyrazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethyl-1H-pyrazole-4-carbonitrile (1-EPC) is an organic compound that is commonly used in scientific research as a reagent, catalyst, and synthetic intermediate. It has a wide range of applications in the synthesis of various organic compounds and can be used in the study of biological processes. This article will provide an overview of 1-EPC, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Applications De Recherche Scientifique

Application 1: One-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives

- Summary of the Application : This research presents an environmentally friendly procedure for the synthesis of pyrazole and its derivatives through a multicomponent reaction using SPVA as a heterogeneous acid catalyst .

- Methods of Application : The synthesis protocol of the SPVA catalyst includes functionalization of polyvinyl alcohol by sulfonic acid groups. The SPVA catalyst was then tested for its activity toward a multicomponent reaction of aromatic aldehyde, malononitrile, and phenyl hydrazine .

- Results or Outcomes : The SPVA catalyst with sufficient acidic sites displayed appreciable catalytic performance yielding 89% of the desired pyrazole product under ambient reaction conditions. The SPVA catalyst showed recyclability up to the sixth cycle without considerable loss in its activity .

Application 2: Facile synthetic approaches for new series of pyrazole-4-carbonitrile derivatives

- Summary of the Application : This research focuses on the synthesis of functionalized pyrazole derivatives due to their diverse biological applications .

- Methods of Application : The reactivity of 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile towards active methylene derivatives, including malononitrile and ethyl cyanoacetate, was explored .

- Results or Outcomes : The reaction afforded 2-amino-6-(4-cyano-1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-3-yl)-4-phenylpyridine-3-carbonitrile and ethyl 6-(4-cyano-1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-3-yl)-1,2-dihydro-2-oxo-4-phenylpyridine-3-carboxylate .

Application 3: Synthesis of Nitriles

- Summary of the Application : This research focuses on the synthesis of nitriles, including 4-cyano pyrazole and 5-aminopyrazole .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The research mentions the use of derivatives of pirolidine as drugs, such as Piracetam (Nootropilum), and polyvinylpyrrolidone used for dementia cognitive problems .

Application 4: Synthesis of Pyrazole Derivatives

- Summary of the Application : This research presents an innovative protocol for the synthesis of pyrazole derivatives .

- Methods of Application : The protocol benefits from the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst .

- Results or Outcomes : The method offers a simple reaction workup, thus presenting valuable eco-friendly attributes .

Application 5: Synthesis of Nitriles

- Summary of the Application : This research focuses on the synthesis of nitriles, including 4-cyano pyrazole and 5-aminopyrazole .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The research mentions the use of derivatives of pirolidine as drugs, such as Piracetam (Nootropilum), and polyvinylpyrrolidone used for dementia cognitive problems .

Application 6: Synthesis of Pyrazole Derivatives

- Summary of the Application : This research presents an innovative protocol for the synthesis of pyrazole derivatives .

- Methods of Application : The protocol benefits from the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst .

- Results or Outcomes : The method offers a simple reaction workup, thus presenting valuable eco-friendly attributes .

Propriétés

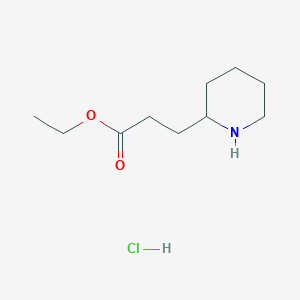

IUPAC Name |

1-ethylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-2-9-5-6(3-7)4-8-9/h4-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVYEGXBMMZIET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-1H-pyrazole-4-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1342701.png)